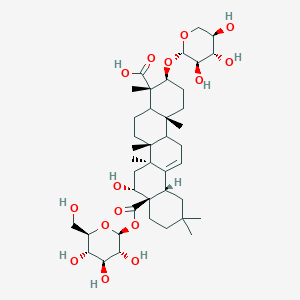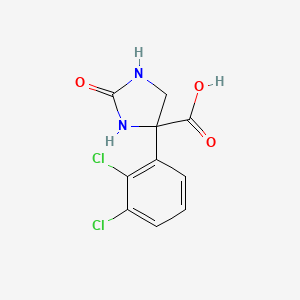![molecular formula C7H9N3O2S2 B2930159 2-{[5-(烯丙氨基)-1,3,4-噻二唑-2-基]硫代}乙酸 CAS No. 866042-02-6](/img/structure/B2930159.png)
2-{[5-(烯丙氨基)-1,3,4-噻二唑-2-基]硫代}乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid” is a chemical compound that has been studied for its potential urease inhibitory activities . It is a derivative of 1,3,4-thiadiazole .
Synthesis Analysis
The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields a series of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiadiazole ring attached to an acetic acid molecule via a sulfanyl group . The thiadiazole ring also has an allylamino group attached to it .科学研究应用
合成和化学性质
闭环复分解(RCM)
Bates 等人(2004 年)详细介绍了一种合成 2-杂环乙酸衍生物的新协议,展示了通过 RCM 合成噻唑环-2-乙酸衍生物的过程。此过程涉及烯丙基硫醇与含有系链烯烃位的丙烯酸酯的共轭加成。已证明硫代衍生物的亚砜和砜类似物可生成相应的噻唑环,突出了使用亚砜氧化态保护对 RCM 惰性的硫化物的方法 (Bates, Li, & Jog, 2004)。
配位化学
铜(I)-烯烃配合物
Ardan 等人(2017 年)对 1,3,4-噻二唑的研究表明它们作为有机金属材料前体的潜力。他们的研究重点是 1,3,4-噻二唑的烯丙基衍生物与铜(I)离子的配位行为,导致合成结晶铜(I)π-配合物。由于其独特的结构特性,这些配合物在材料化学中具有潜在应用 (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk'yanov, Lis, & Mys'kiv, 2017)。
抗菌活性
磺酰胺衍生物
Gadad 等人(2000 年)的一项研究探讨了 5-胍基腙/硫氰酸盐-6-芳基咪唑并[2,1-b]-1,3,4-噻二唑-2-磺酰胺衍生物的抗菌活性。这些化合物对大肠杆菌和金黄色葡萄球菌表现出显着的抗菌活性,与磺胺甲恶唑和诺氟沙星相当,突出了它们作为抗菌剂的潜力 (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000)。
抗病毒活性
噻二唑磺酰胺
陈等人(2010 年)合成了 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物,并评估了它们的抗烟草花叶病毒活性。化合物 7b 和 7i 表现出一定水平的抗病毒活性,表明噻二唑磺酰胺在抗病毒研究中的潜力 (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010)。
抗癌活性
杂合分子合成
Yushyn 等人(2022 年)报道了合成一种新型非缩合吡唑啉类杂合分子,该分子结合了 1,3,4-噻二唑和二氯乙酸部分。这种化合物采用具有成本效益的方法设计,显示出有希望的体外抗癌活性,强调了杂合分子在癌症治疗研究中的潜力 (Yushyn, Holota, & Lesyk, 2022)。
作用机制
Target of Action
Compounds containing 1,3,4-thiadiazole have been found to exhibit antibacterial activity
Mode of Action
The exact mode of action of 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is currently unknown. Other compounds containing 1,3,4-thiadiazole have been found to inhibit bacterial growth
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole structure have been associated with antimicrobial, antifungal, and antibacterial activities . This suggests that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.
未来方向
生化分析
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the thiadiazole derivative, including the presence of functional groups such as the allylamino and sulfanyl groups in 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid.
Cellular Effects
Other thiadiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is possible that 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid could have similar effects, but this would need to be confirmed through experimental studies.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
属性
IUPAC Name |
2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c1-2-3-8-6-9-10-7(14-6)13-4-5(11)12/h2H,1,3-4H2,(H,8,9)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRUEXOBASMNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
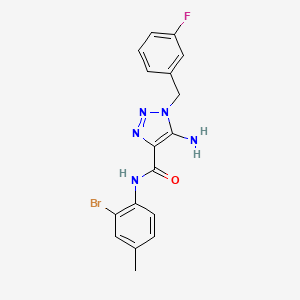
![5-(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[3-(2-furyl)propyl]pentanamide](/img/structure/B2930079.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2930082.png)


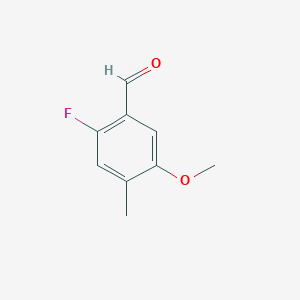
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2930088.png)
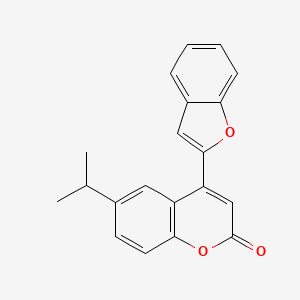

![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)
